4-Aminopteridin-7(8H)-one
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Overview
Description
4-Aminopteridin-7(8H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features an amino group at the 4-position and a pteridone core, which is a fused ring system containing both pyrimidine and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopteridin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with formic acid, leading to the formation of the pteridone ring system. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Aminopteridin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form dihydropteridones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro-pteridones
Reduction: Dihydropteridones
Substitution: Alkylated or acylated pteridones
Scientific Research Applications
4-Aminopteridin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of folate metabolism.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Aminopteridin-7(8H)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of nucleotides, leading to antiproliferative effects. The compound may also generate reactive oxygen species, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-amino-7-chloroquinoline: Known for its antimalarial properties.
4-amino-6-hydroxymethyl-7,8-dihydropteridine: Studied for its role in neurotransmitter synthesis.
Uniqueness
4-Aminopteridin-7(8H)-one is unique due to its specific structure and the presence of both pyrimidine and pyrazine rings. This structural feature allows it to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C6H5N5O |
---|---|
Molecular Weight |
163.14 g/mol |
IUPAC Name |
4-amino-8H-pteridin-7-one |
InChI |
InChI=1S/C6H5N5O/c7-5-4-6(10-2-9-5)11-3(12)1-8-4/h1-2H,(H3,7,9,10,11,12) |
InChI Key |
CXUPBVAJBGGFEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=CN=C2NC1=O)N |
Origin of Product |
United States |
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